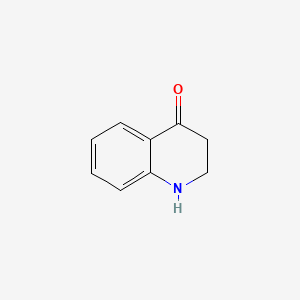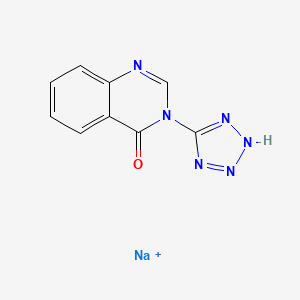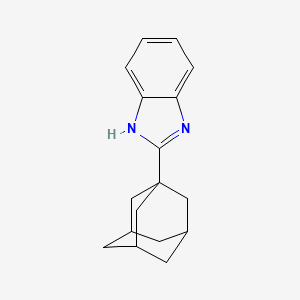![molecular formula C13H19ClN2 B1203885 1-[3-(4-Chlorophenyl)propyl]piperazine CAS No. 59214-26-5](/img/structure/B1203885.png)
1-[3-(4-Chlorophenyl)propyl]piperazine
Übersicht
Beschreibung
1-[3-(4-Chlorophenyl)propyl]piperazine, also known as this compound, is a useful research compound. Its molecular formula is C13H19ClN2 and its molecular weight is 238.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activities : A series of 1,2,4-triazine derivatives bearing piperazine amide moiety, including compounds with chlorophenyl substitutions, demonstrated promising antiproliferative agents against breast cancer cells, comparing favorably with cisplatin, an effective anticancer drug (Yurttaş et al., 2014). Similarly, derivatives of 1-(4-Chlorophenyl) cyclopropyl (piperazin-1-yl) methanone showed significant in vitro anticancer and antituberculosis activities (Mallikarjuna et al., 2014).
Neuropharmacological Effects : The compound 1-(m-Chlorophenyl)piperazine (CPP) has been identified as a potent inhibitor of serotonin binding to brain receptors, indicating its potential as a serotonin receptor agonist (Fuller et al., 1981). Moreover, mCPP, a known metabolite of the antidepressant drug trazodone, may contribute to or account for some of the in vivo effects of trazodone.
Structural and Electronic Properties : A study on 4-(3-chlorophenyl)-1-(3-chloropropyl) piperazin-1-ium chloride revealed insights into its structural, electronic, and biological properties, which can be crucial for drug development (Bhat et al., 2018).
Antimicrobial Activity : Piperazine derivatives, including those with chlorophenyl groups, have been evaluated for antimicrobial activity, with some compounds showing promising results against bacterial and fungal strains (Patil et al., 2021).
Forensic Applications : An electrochemical method for the rapid screening of 1-(3-chlorophenyl) piperazine (mCPP) in forensic samples has been developed, highlighting its relevance in forensic investigations (Silva et al., 2021).
Anxiogenic Effects : Infusing mCPP into the hippocampus of rats showed an anxiogenic-like effect, suggesting its impact on anxiety-related behaviors (Whitton & Curzon, 2005).
Toxicology : A toxicological investigation of a piperazine derivative demonstrated its relatively low acute toxicity but increased toxicity after repeated administration, emphasizing the importance of understanding its pharmacokinetics (Coppi et al., 1967).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 1-[3-(4-Chlorophenyl)propyl]piperazine is the dopamine transporter (DAT) . This compound has a high affinity for the dopamine transporter, making it one of the most potent DAT ligands reported to date . The dopamine transporter plays a crucial role in the regulation of dopamine levels in the brain, which is associated with mood, reward, and motor function .
Mode of Action
This compound interacts with its target, the dopamine transporter, by binding to it with high selectivity . This interaction results in the modulation of dopamine levels in the brain. It has a relatively low affinity for the closely related norepinephrine transporter (NET) and the serotonin transporter (SERT) .
Biochemical Pathways
The interaction of this compound with the dopamine transporter affects the dopamine pathway in the brain . By binding to the dopamine transporter, this compound can influence the reuptake of dopamine, thereby affecting the concentration of dopamine in the synaptic cleft . This can lead to changes in mood, reward perception, and motor function.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of dopamine levels in the brain . By binding to the dopamine transporter and influencing dopamine reuptake, this compound can affect various dopamine-dependent processes in the brain, including mood regulation and reward perception .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances that also bind to the dopamine transporter could potentially affect the action of this compound . Additionally, factors such as pH and temperature could potentially influence the stability of this compound . .
Biochemische Analyse
Biochemical Properties
1-[3-(4-Chlorophenyl)propyl]piperazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with serotonin receptors, specifically the 5-HT2C receptor, where it acts as an agonist . The interaction with serotonin receptors suggests that this compound may influence neurotransmitter signaling pathways, potentially affecting mood and behavior. Additionally, this compound has been reported to interact with dopamine transporters, indicating its potential role in modulating dopamine levels in the brain .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with serotonin receptors can lead to changes in intracellular signaling cascades, affecting the release of neurotransmitters and other signaling molecules . Furthermore, this compound has been shown to alter gene expression patterns, potentially impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to serotonin receptors, particularly the 5-HT2C receptor, where it acts as an agonist . This binding triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways. Additionally, this compound interacts with dopamine transporters, inhibiting the reuptake of dopamine and thereby increasing its availability in the synaptic cleft . These molecular interactions contribute to the compound’s overall pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, allowing for consistent experimental results . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to modulate neurotransmitter levels without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including neurotoxicity and behavioral changes . These dosage-dependent effects underscore the importance of determining the appropriate dosage range for therapeutic applications while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is metabolized primarily in the liver, where it undergoes oxidative and conjugative reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to the formation of metabolites that can be further processed or excreted . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, this compound can be transported by membrane-bound transporters, facilitating its distribution to various cellular compartments . The localization and accumulation of the compound within specific tissues are critical factors that influence its pharmacological activity.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with intracellular receptors and signaling molecules . Additionally, this compound can be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . These subcellular localizations are essential for understanding the compound’s mechanism of action and its effects on cellular function.
Eigenschaften
IUPAC Name |
1-[3-(4-chlorophenyl)propyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c14-13-5-3-12(4-6-13)2-1-9-16-10-7-15-8-11-16/h3-6,15H,1-2,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBMEQLWIVXPEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207959 | |
| Record name | 1-(3-(4-Chlorophenyl)propyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59214-26-5 | |
| Record name | 1-[3-(4-Chlorophenyl)propyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59214-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-(4-Chlorophenyl)propyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059214265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-(4-Chlorophenyl)propyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


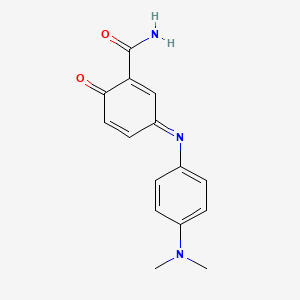
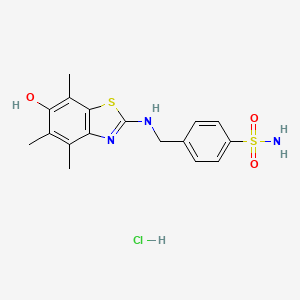
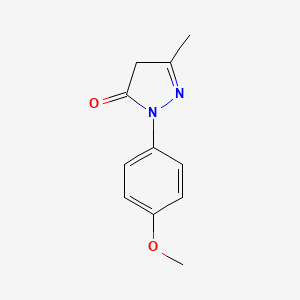
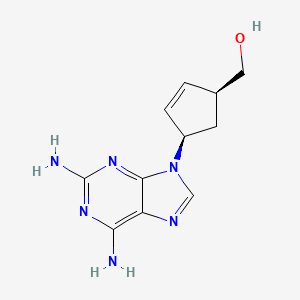
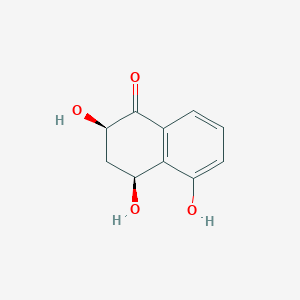
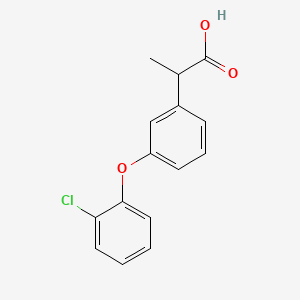

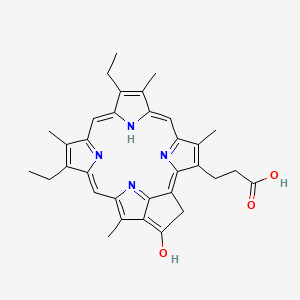
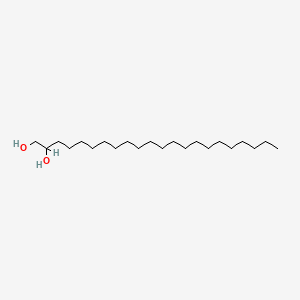

![magnesium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate](/img/structure/B1203818.png)
